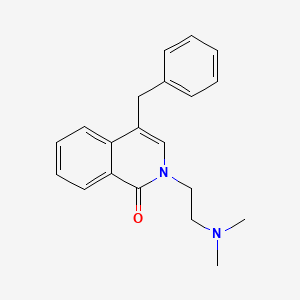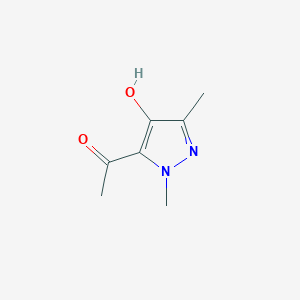
1-(4-Hydroxy-1,3-dimethyl-1H-pyrazol-5-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Hydroxy-1,3-dimethyl-1H-pyrazol-5-yl)ethanone is a compound belonging to the pyrazole family, known for its versatile applications in organic synthesis and medicinal chemistry. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Hydroxy-1,3-dimethyl-1H-pyrazol-5-yl)ethanone typically involves the reaction of 4-hydroxy-3,5-dimethylpyrazole with ethanoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Hydroxy-1,3-dimethyl-1H-pyrazol-5-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The ethanone group can be reduced to an alcohol.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under appropriate conditions.
Major Products Formed:
- Oxidation of the hydroxy group can yield 1-(4-oxo-1,3-dimethyl-1H-pyrazol-5-yl)ethanone.
- Reduction of the ethanone group can produce 1-(4-hydroxy-1,3-dimethyl-1H-pyrazol-5-yl)ethanol.
- Substitution reactions can lead to various derivatives depending on the substituents introduced .
Scientific Research Applications
1-(4-Hydroxy-1,3-dimethyl-1H-pyrazol-5-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as antileishmanial and antimalarial activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(4-Hydroxy-1,3-dimethyl-1H-pyrazol-5-yl)ethanone involves its interaction with specific molecular targets and pathways. For instance, its antileishmanial activity is attributed to its ability to inhibit the enzyme dihydrofolate reductase (DHFR), which is crucial for the survival of the Leishmania parasite. Similarly, its antimalarial activity is linked to the inhibition of Plasmodium falciparum’s folate pathway .
Comparison with Similar Compounds
1-(4-Hydroxyphenyl)ethanone: Similar structure but lacks the pyrazole ring.
3,5-Dimethylpyrazole: Lacks the hydroxy and ethanone groups.
4-Hydroxy-3,5-dimethylpyrazole: Similar but without the ethanone group.
Uniqueness: 1-(4-Hydroxy-1,3-dimethyl-1H-pyrazol-5-yl)ethanone stands out due to the combination of the hydroxy, ethanone, and pyrazole moieties, which confer unique chemical reactivity and potential biological activities. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
85985-63-3 |
|---|---|
Molecular Formula |
C7H10N2O2 |
Molecular Weight |
154.17 g/mol |
IUPAC Name |
1-(4-hydroxy-2,5-dimethylpyrazol-3-yl)ethanone |
InChI |
InChI=1S/C7H10N2O2/c1-4-7(11)6(5(2)10)9(3)8-4/h11H,1-3H3 |
InChI Key |
RPJLYKHNKUUIRH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1O)C(=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


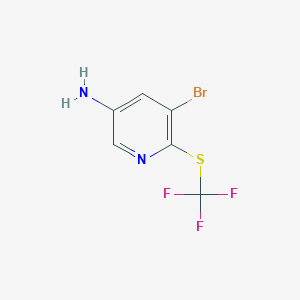
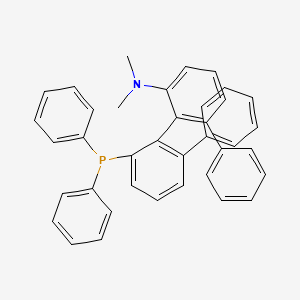
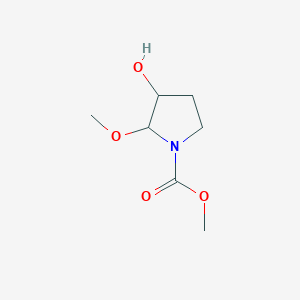
![2-(Difluoromethoxy)-4-nitrobenzo[d]oxazole](/img/structure/B12868697.png)
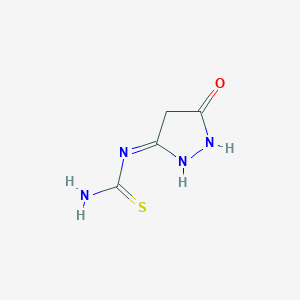


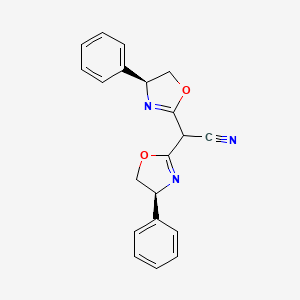
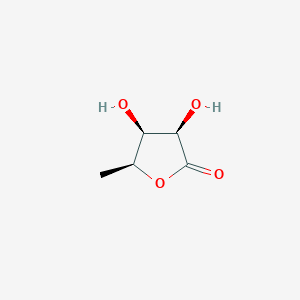
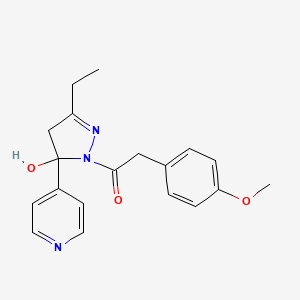
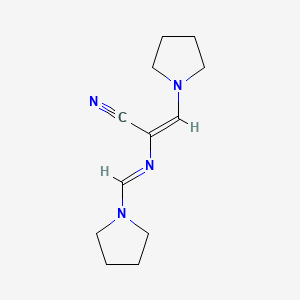
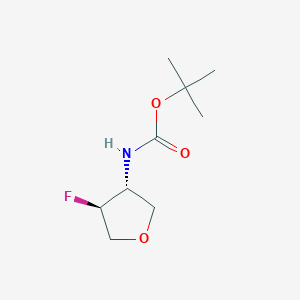
![2-Acetylbenzo[d]oxazole-6-carboxamide](/img/structure/B12868753.png)
